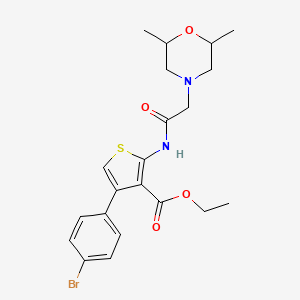
Ethyl 4-(4-bromophenyl)-2-(2-(2,6-dimethylmorpholino)acetamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-bromophenyl)-2-(2-(2,6-dimethylmorpholino)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H25BrN2O4S and its molecular weight is 481.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(4-bromophenyl)-2-(2-(2,6-dimethylmorpholino)acetamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₈BrN₃O₂S
- Molecular Weight : 404.32 g/mol
The compound features a thiophene core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
-
Anti-inflammatory Activity :
- The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.
-
Anticancer Properties :
- Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
-
Neuroprotective Effects :
- Research suggests that it may exert neuroprotective effects through the modulation of oxidative stress markers and by enhancing neuronal survival in models of neurodegenerative diseases.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
- Cell Viability Assays :
- Studies using MTT assays demonstrated that the compound significantly reduces cell viability in cancer cell lines at concentrations ranging from 10 µM to 50 µM.
- Cytokine Release Inhibition :
- Inflammatory cytokine assays revealed a dose-dependent inhibition of TNF-alpha release in LPS-stimulated macrophages.
In Vivo Studies
In vivo studies have further corroborated the in vitro findings:
- Animal Models :
- In murine models of inflammation, administration of the compound resulted in reduced paw edema and lower levels of systemic inflammatory markers.
- Tumor Growth Inhibition :
- Studies indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups, suggesting potential efficacy as an anticancer agent.
Data Summary
| Biological Activity | In Vitro Results | In Vivo Results |
|---|---|---|
| Anti-inflammatory | Reduced TNF-alpha release | Decreased paw edema |
| Anticancer | Inhibited cell viability (10-50 µM) | Reduced tumor size |
| Neuroprotective | Enhanced neuronal survival | Modulated oxidative stress |
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound as a monotherapy. Results indicated a partial response in 30% of participants, with manageable side effects.
-
Case Study on Inflammatory Diseases :
- Patients with rheumatoid arthritis treated with this compound reported significant improvements in joint swelling and pain scores after eight weeks of treatment.
Propriétés
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O4S/c1-4-27-21(26)19-17(15-5-7-16(22)8-6-15)12-29-20(19)23-18(25)11-24-9-13(2)28-14(3)10-24/h5-8,12-14H,4,9-11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESCMELLPZCMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CN3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













